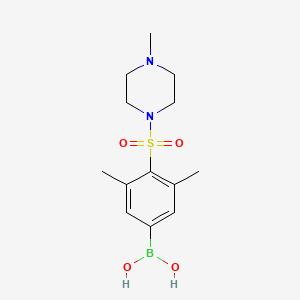![molecular formula C7H14ClNO B1434315 Octahydrofuro[3,2-c]pyridine hydrochloride CAS No. 1360363-68-3](/img/structure/B1434315.png)
Octahydrofuro[3,2-c]pyridine hydrochloride
Descripción general
Descripción
Octahydrofuro[3,2-c]pyridine hydrochloride is a chemical compound with the CAS Number: 1629784-77-5 . It is a powder at room temperature . The IUPAC name for this compound is (3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride .
Molecular Structure Analysis
The molecular weight of Octahydrofuro[3,2-c]pyridine hydrochloride is 163.65 . The InChI code for this compound is 1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 .Physical And Chemical Properties Analysis
Octahydrofuro[3,2-c]pyridine hydrochloride is a powder at room temperature . It has a melting point of 160-162°C . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Researchers have explored the synthesis of complex organic compounds using Octahydrofuro[3,2-c]pyridine hydrochloride as a key intermediate or structural motif. For instance, an asymmetric synthetic approach targeting the marine natural product zamamiphidin A involved the construction of an octahydrofuro[3,4-b]pyridine framework, demonstrating the utility of such structures in the synthesis of biologically active marine compounds (Wang et al., 2020). Another study highlighted the transformation of 2,7-diazaspiro[4.4]nonanes into furo[3,4-c]pyridines, further showcasing the versatility of these structures in generating novel heterocyclic compounds (Fedoseev et al., 2016).
Antifungal Activities
The antifungal potential of novel polyheterocyclic spirooxindole derivatives, including those containing the octahydrofuro[3,4-c]pyridine structure, was investigated. These compounds exhibited significant antifungal activities against various phytopathogenic fungi, highlighting their potential in agricultural and pharmaceutical applications (Wu et al., 2015).
Biological Activity Studies
A study focused on novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives designed as C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 inhibition. These compounds demonstrated potent anti-HIV-1 activities, underscoring the importance of octahydrofuro[3,2-c]pyridine derivatives in developing new therapeutic agents (Wang et al., 2017).
Structural and Coordination Chemistry
The construction of complex metal-organic frameworks (MOFs) and coordination polymers utilizing pyridine derivatives, including structures related to octahydrofuro[3,2-c]pyridine, has been a significant area of research. These studies offer insights into the design principles and potential applications of MOFs in gas storage, separation, and catalysis (Sanotra et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGFGDTZMQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrofuro[3,2-c]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



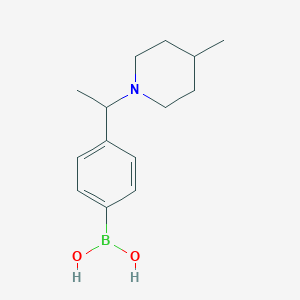

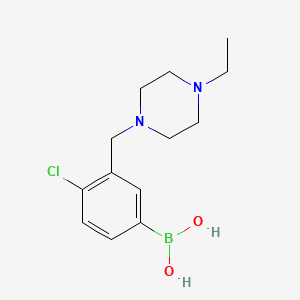
![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)
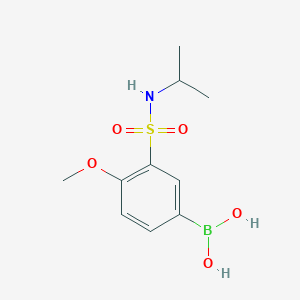
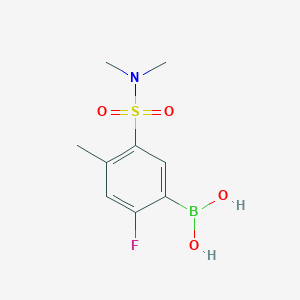

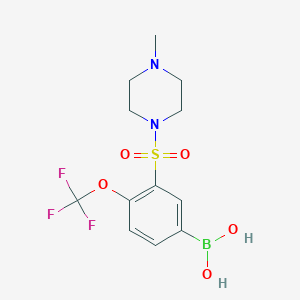
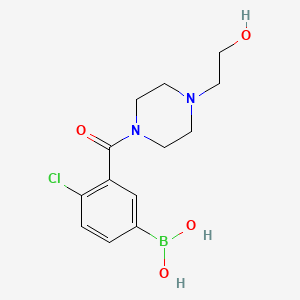
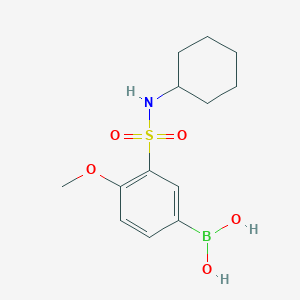
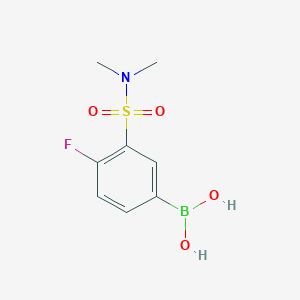
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)
